(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
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Overview
Description
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound that features a difluoromethoxyphenyl group and a methylbenzylpiperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves the following steps:
Formation of the difluoromethoxyphenyl intermediate: This can be achieved by reacting a suitable phenol derivative with a difluoromethylating agent under basic conditions.
Synthesis of the methylbenzylpiperazino intermediate: This involves the alkylation of piperazine with 4-methylbenzyl chloride in the presence of a base.
Coupling of the intermediates: The final step involves coupling the difluoromethoxyphenyl intermediate with the methylbenzylpiperazino intermediate using a suitable coupling reagent, such as a palladium catalyst, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[3-(TRIFLUOROMETHOXY)PHENYL]-3-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
- (E)-1-[3-(METHOXY)PHENYL]-3-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
Uniqueness
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is unique due to the presence of the difluoromethoxy group, which can impart distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs.
Properties
IUPAC Name |
(E)-1-[3-(difluoromethoxy)phenyl]-3-[4-[(4-methylphenyl)methyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O2/c1-17-5-7-18(8-6-17)16-26-13-11-25(12-14-26)10-9-21(27)19-3-2-4-20(15-19)28-22(23)24/h2-10,15,22H,11-14,16H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNMWGHZKLLIN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C=CC(=O)C3=CC(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/C=C/C(=O)C3=CC(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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